Prenyl 5-methylhexanoate
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Overview
Description
Prenyl 5-methylhexanoate is an organic compound characterized by the presence of a prenyl group attached to a 5-methylhexanoate moiety. This compound is part of a broader class of prenylated compounds, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prenyl 5-methylhexanoate can be synthesized through various methods, including electrophilic and nucleophilic prenylation. One common approach involves the reaction of 5-methylhexanoic acid with prenyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, to form the ester linkage . The reaction typically requires heating under reflux conditions to achieve a high yield.
Industrial Production Methods
Industrial production of this compound often involves the use of enzymatic methods, which offer higher selectivity and efficiency. Enzymes such as lipases can catalyze the esterification of 5-methylhexanoic acid with prenyl alcohol under mild conditions, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Prenyl 5-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The prenyl group can undergo substitution reactions, where different functional groups replace the prenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Prenyl 5-methylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential bioactive compound.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Prenyl 5-methylhexanoate involves its interaction with specific molecular targets and pathways. The prenyl group enhances the compound’s lipophilicity, allowing it to interact with cell membranes and proteins more effectively. This interaction can modulate various cellular processes, including signal transduction and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Prenylated Flavonoids: Compounds like prenylated flavonoids share similar structural features and biological activities.
Prenylated Xanthones: These compounds also exhibit significant bioactivity and are studied for their potential therapeutic applications.
Uniqueness
Prenyl 5-methylhexanoate is unique due to its specific ester linkage and the presence of a 5-methylhexanoate moiety, which distinguishes it from other prenylated compounds. This unique structure contributes to its distinct chemical and biological properties.
Properties
CAS No. |
73003-75-5 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
3-methylbut-2-enyl 5-methylhexanoate |
InChI |
InChI=1S/C12H22O2/c1-10(2)6-5-7-12(13)14-9-8-11(3)4/h8,10H,5-7,9H2,1-4H3 |
InChI Key |
QEQSNJLEZNHMKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(=O)OCC=C(C)C |
Origin of Product |
United States |
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